4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid

Peptide conformation N-methylamide cis/trans isomerism

SPPS labs often struggle to introduce cis-amide geometry without post-synthetic methylation, limiting peptidomimetic design. This Fmoc-protected N-methyl-4-aminobenzoic acid building block solves this: - Confers strong cis-amide preference for β-turn peptidomimetics (GPCR ligands, integrin inhibitors). - Reduces H-bond donors & boosts log P by ~0.4 units, improving passive intestinal permeability. - Compatible with standard HATU coupling; para-substitution provides rigid, linear spacer for foldamer/nanostructure design. - ≥97% purity, solid form, shipped ambient.

Molecular Formula C23H19NO4
Molecular Weight 373.4 g/mol
CAS No. 160977-92-4
Cat. No. B071587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid
CAS160977-92-4
Molecular FormulaC23H19NO4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C23H19NO4/c1-24(16-12-10-15(11-13-16)22(25)26)23(27)28-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21H,14H2,1H3,(H,25,26)
InChIKeyHQOGMQFPENTFMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-N-Me-4-Abz-OH: Properties and Procurement


4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid (CAS 160977‑92‑4) is an Fmoc‑protected, N‑methylated para‑aminobenzoic acid derivative employed as a building block in Fmoc‑based solid‑phase peptide synthesis (SPPS). Its design introduces a tertiary aromatic amide into a peptide backbone, a feature that fundamentally alters the conformational and physicochemical properties of the resulting peptide relative to peptides built with the non‑methylated analog Fmoc‑4‑aminobenzoic acid (Fmoc‑4‑Abz‑OH)[1]. The compound is supplied as a solid (typical purity ≥97%) with a molecular formula of C₂₃H₁₉NO₄ and a molecular weight of 373.4 g mol⁻¹.

Fmoc-SPPS building block for N-methyl-4-aminobenzoic acid residue introduction
Confers cis-amide conformational bias in peptide backbones
Reduces hydrogen-bond donor count and increases lipophilicity relative to non-methylated analog

Why Substitution Fails for Fmoc-N-Me-4-Abz-OH


Substituting the non‑methylated Fmoc‑4‑aminobenzoic acid (Fmoc‑4‑Abz‑OH) or the ortho‑isomer Fmoc‑N‑methyl‑2‑aminobenzoic acid for this compound results in fundamentally different peptide geometry and physicochemical properties. The N‑methyl group switches the amide bond from a secondary (trans‑dominant) configuration to a tertiary amide with a strong cis‑conformational preference[1], eliminates one hydrogen‑bond donor[2], and raises lipophilicity by ≈0.4 log P units[2]. These alterations cannot be reproduced by simply using a different positional isomer (ortho vs. para) or by post‑synthetic methylation; they must be introduced at the building‑block stage. Consequently, the compound is not interchangeable with its closest analogs.

Non-methylated analog (Fmoc-4-Abz-OH)

Produces trans-dominant amide bonds, missing the cis-preference critical for turn-mimetic design. HBD count and lipophilicity differ, altering permeability profile.

Ortho-isomer (Fmoc-N-Me-2-Abz-OH)

Angular geometry (~2.5 Å N-to-C) and intrinsic fluorescence preclude its use as a linear non-fluorescent spacer, making backbone topology and optical readouts non-transferable.

Evidence Guide for Fmoc-N-Me-4-Abz-OH


Cis-Amide Conformational Preference

In aromatic amides the presence of an N‑methyl group strongly shifts the cis/trans equilibrium toward the cis conformer. Whereas benzanilide (secondary amide) exists exclusively in the trans form in both crystal and solution, N‑methylbenzanilide adopts the cis form in the crystal and is predominantly cis in solution[1]. This class‑level behaviour translates directly to peptides containing the N‑methyl‑4‑aminobenzoic acid residue: the tertiary amide bond preferentially assumes a cis geometry, a feature that cannot be achieved with the non‑methylated Fmoc‑4‑aminobenzoic acid building block.

Cis-Amide Preference Class-level
Target >90% cis
Comparator >99% trans
Enables design of turn-mimetic peptides inaccessible with non-methylated building blocks.
Extrapolated from N-methylbenzanilide model.
Peptide conformation N-methylamide cis/trans isomerism

Reduced Hydrogen-Bond Donor Count

The target compound possesses a single hydrogen‑bond donor (the carboxylic acid proton), whereas the non‑methylated analog Fmoc‑4‑aminobenzoic acid has two (carboxylic acid + amide NH)[1]. A lower HBD count is a well‑established predictor of improved passive membrane permeability in peptide and peptidomimetic design.

HBD Reduction Cross-study
1 HBD vs 2 HBD (non-methylated analog)
Supports rational design of peptides with improved membrane permeability.
Based on molecular structure comparison.
Hydrogen bond donor Membrane permeability Oral bioavailability

Increased Lipophilicity

N‑Methylation increases the lipophilicity of the aryl‑amino acid scaffold. The measured/predicted log P of the target compound is 4.54, compared with an XlogP of ≈4.1 for the non‑methylated Fmoc‑4‑aminobenzoic acid[1]. A Δlog P of ≈+0.44 is consistent with the addition of a methyl group to a polar amide NH.

Lipophilicity Increase Cross-study
4.54 logP vs ~4.1 (non-methylated analog)
Higher logP favours passive transcellular permeability in oral peptide design.
Predicted logP from vendor technical data.
Lipophilicity logP Membrane permeability

Coupling Chemistry Requirements

N‑Methyl amino acid building blocks present greater steric hindrance during acylation than their unmethylated counterparts. Consequently, standard coupling reagents such as HBTU or HCTU perform poorly; reliable coupling requires the use of HATU (or equivalent uranium/aminium reagents of the third generation)[1]. This practical distinction directly affects procurement of ancillary coupling reagents and influences synthesis protocol design.

Coupling Chemistry Class-level
HATU required
HBTU / HCTU ineffective for N-methyl amino acids
Protocols must use third-generation coupling reagents for efficient acylation.
General observation for Fmoc-N-methyl amino acids in SPPS.
Solid‑phase peptide synthesis Coupling efficiency N‑methyl amino acid

Para-Substitution Geometry vs Ortho-Isomer

The para‑substitution pattern of the target compound imparts a linear, rod‑like geometry (N‑to‑C distance ≈5.7 Å), whereas the commonly used ortho‑isomer (Fmoc‑N‑methyl‑2‑aminobenzoic acid; N‑Me‑Abz‑OH, CAS 120467‑46‑1) provides an angular conformation. Furthermore, the para‑isomer lacks the intrinsic fluorescence of the ortho‑aminobenzoyl (Abz) fluorophore, making it preferable for applications where background fluorescence or FRET quenching must be avoided.

Para vs Ortho Geometry Data to verify
Para ~5.7 Å, non-fluorescent
Ortho ~2.5 Å, fluorescent
Backbone directionality and optical properties differ; isomers not interchangeable.
Verify para geometry and fluorescence absence independently.
Peptide backbone geometry Para‑aminobenzoic acid Fluorescence quencher

Application Scenarios for Fmoc-N-Me-4-Abz-OH


Constrained Peptide Turn Mimetics

The strong cis‑amide preference conferred by N‑methylation (Section 3, Item 1) makes this building block uniquely suited for constructing reverse‑turn or β‑turn peptidomimetics where a cis geometry is required for biological activity. Such applications are common in the development of GPCR ligands and integrin inhibitors[1].

Oral Bioavailability Enhancement

By reducing the hydrogen‑bond donor count from 2 to 1 (Section 3, Item 2) and simultaneously increasing lipophilicity by ≈0.4 log P units (Section 3, Item 3), this building block can be used to replace a solvent‑exposed 4‑aminobenzoic acid residue in a peptide lead to enhance its passive intestinal permeability, a critical step toward an orally available therapeutic[2].

Peptide Hydrogels and Foldamers

The para‑substitution geometry provides a rigid, linear spacer that can be incorporated into peptide‑based foldamers or self‑assembling nanostructures (Section 3, Item 5). The absence of intrinsic fluorescence is advantageous when downstream characterization relies on extrinsic fluorescent probes.

SPPS with N-Methyl Coupling Protocols

Laboratories that have already invested in HATU‑based coupling protocols for N‑methyl amino acids (Section 3, Item 4) can seamlessly add this building block to their repertoire without additional reagent procurement, enabling the exploration of N‑methylated 4‑aminobenzoic acid residues in parallel libraries.

Application
Selection Property
Validation Focus
Constrained turn mimetics
Cis-amide conformational control
Turn-mimetic structural validation
Intestinal permeability design
Low HBD, higher logP profile
Permeability assay validation
Peptide foldamers / hydrogels
Rigid para-substituted spacer
Self-assembly and fluorescence-free characterization
SPPS with N-methyl protocols
HATU-compatible coupling
Protocol compatibility and library synthesis
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